molecular formula C13H9K2N5O9S2 B149425 dipotassium;6-amino-2-(hydrazinecarbonylamino)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate CAS No. 71206-95-6

dipotassium;6-amino-2-(hydrazinecarbonylamino)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate

Cat. No.: B149425
CAS No.: 71206-95-6
M. Wt: 521.6 g/mol
InChI Key: HCWYSCVNSCIZCN-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

dipotassium;6-amino-2-(hydrazinecarbonylamino)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate is a highly fluorescent dye used extensively in biological and chemical research. It is known for its ability to stain cells and tissues, making it a valuable tool for visualizing cellular structures and processes. The compound is water-soluble and exhibits strong fluorescence with excitation and emission peaks at 428 nm and 536 nm, respectively .

Preparation Methods

Synthetic Routes and Reaction Conditions: dipotassium;6-amino-2-(hydrazinecarbonylamino)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate is synthesized through a series of chemical reactions involving the introduction of hydrazyl groups to a fluorescein derivative. The synthesis typically involves the following steps:

    Formation of the fluorescein derivative: The initial step involves the preparation of a fluorescein derivative by reacting fluorescein with appropriate reagents under controlled conditions.

    Introduction of hydrazyl groups: The fluorescein derivative is then reacted with hydrazine or hydrazine derivatives to introduce hydrazyl groups, resulting in the formation of Lucifer Yellow CH.

    Formation of the dipotassium salt: The final step involves the conversion of Lucifer Yellow CH to its dipotassium salt form by reacting it with potassium hydroxide.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or other suitable methods to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: dipotassium;6-amino-2-(hydrazinecarbonylamino)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert this compound to its reduced forms.

    Substitution: The hydrazyl groups in the compound can undergo substitution reactions with other chemical groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Various reagents can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Scientific Research Applications

dipotassium;6-amino-2-(hydrazinecarbonylamino)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Lucifer Yellow CH dilithium salt
  • Lucifer Yellow VS dilithium salt
  • Lucifer Yellow VS dipotassium salt

Comparison: dipotassium;6-amino-2-(hydrazinecarbonylamino)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate is unique due to its strong fluorescence and water solubility. Compared to similar compounds, it offers better staining properties and higher stability. The dilithium and dipotassium salts of Lucifer Yellow VS also exhibit fluorescence but may differ in their solubility and staining efficiency .

Properties

IUPAC Name

dipotassium;6-amino-2-(hydrazinecarbonylamino)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O9S2.2K/c14-10-5-1-4(28(22,23)24)2-6-9(5)7(3-8(10)29(25,26)27)12(20)18(11(6)19)17-13(21)16-15;;/h1-3H,14-15H2,(H2,16,17,21)(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCWYSCVNSCIZCN-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C3=C1C(=C(C=C3C(=O)N(C2=O)NC(=O)NN)S(=O)(=O)[O-])N)S(=O)(=O)[O-].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9K2N5O9S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70477326
Record name Lucifer Yellow CH dipotassium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70477326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

521.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71206-95-6
Record name Lucifer Yellow CH dipotassium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70477326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
dipotassium;6-amino-2-(hydrazinecarbonylamino)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate
Reactant of Route 2
dipotassium;6-amino-2-(hydrazinecarbonylamino)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate
Reactant of Route 3
dipotassium;6-amino-2-(hydrazinecarbonylamino)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate
Reactant of Route 4
dipotassium;6-amino-2-(hydrazinecarbonylamino)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate
Reactant of Route 5
dipotassium;6-amino-2-(hydrazinecarbonylamino)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate
Reactant of Route 6
Reactant of Route 6
dipotassium;6-amino-2-(hydrazinecarbonylamino)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate
Customer
Q & A

Q1: How does Lucifer Yellow CH dipotassium salt interact with the perylenediimide nanoribbons in this study, and what is the resulting effect?

A1: Lucifer Yellow CH dipotassium salt acts as an energy donor in this system. The cationic heads of myristyltrimethylammonium bromide (MTAB) molecules, which are anchored to the perylenediimide (PDI) nanoribbons, attract the negatively charged Lucifer Yellow CH dipotassium salt via ionic interactions []. This close proximity allows for efficient energy transfer to occur from the excited Lucifer Yellow CH dipotassium salt to the PDI nanoribbons, resulting in photosensitization of the PDI. Essentially, light energy absorbed by Lucifer Yellow CH dipotassium salt is transferred to the PDI nanoribbons, causing them to reach an excited state.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.